molecular formula C26H21N3O3S B2488033 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 1005053-62-2

2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2488033
CAS No.: 1005053-62-2
M. Wt: 455.53
InChI Key: XZNBMIFJAYRVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c27-15-19-18-13-7-8-14-20(18)33-26(19)28-24(30)21-22(16-9-3-1-4-10-16)29(32-23(21)25(28)31)17-11-5-2-6-12-17/h1-6,9-12,21-23H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNBMIFJAYRVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity. This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and learning processes. By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances the transmission of nerve impulses in this pathway. This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired.

Biological Activity

The compound 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its biological significance.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C30H26N4O6\text{C}_{30}\text{H}_{26}\text{N}_4\text{O}_6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[3,4-d]isoxazole compounds possess antimicrobial properties. For example, certain derivatives demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies indicated significant cytotoxicity against ovarian and breast cancer cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases by acting as acetylcholinesterase (AChE) inhibitors. Compounds similar to the target molecule have been reported to exhibit IC50 values comparable to established drugs like donepezil .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolo[3,4-d]isoxazole Framework : This is achieved through diastereoselective cycloaddition reactions involving nitriles and maleimides under controlled conditions .
  • Functionalization : Subsequent steps involve adding the benzothiophene moiety and carbonitrile group through nucleophilic substitutions or coupling reactions.

Case Studies and Research Findings

StudyFindings
Deraeve et al. (2021)Investigated the antimicrobial activity of pyrrolo[3,4-d]isoxazole derivatives; found potent activity against Mycobacterium tuberculosis with MIC values below 0.15 µM for some compounds .
Kalai et al. (2021)Reported on the anticancer properties of pyrrolo[3,4-d]isoxazole derivatives; significant cytotoxicity was noted against ovarian cancer cells with low toxicity towards normal cells .
AChE Inhibition Study (2011)Demonstrated that certain derivatives exhibited AChE inhibitory activity comparable to donepezil; suggested potential for treating Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.